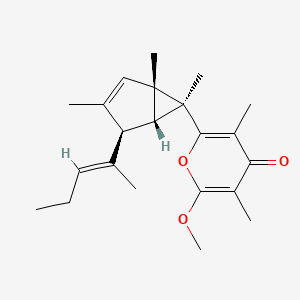
Photodeoxytridachione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photodeoxytridachione is a natural product found in Plakobranchus ocellatus and Elysia timida with data available.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Photochemical Reactions
Photodeoxytridachione has garnered attention for its role in photochemical reactions, particularly as a product of the photochemical conversion of 9,10-deoxytridachione. This transformation has been studied extensively to understand the mechanisms behind the formation of bicyclo[3.1.0]hexene structures, which are significant in synthetic organic chemistry. The conversion involves concerted isomerization processes that can be mimicked in laboratory settings, providing insights into biomimetic synthesis approaches .
Total Synthesis
The total synthesis of this compound has been achieved using various methodologies, including Lewis acid-catalyzed cyclization reactions. These synthetic pathways are crucial for producing this compound in sufficient quantities for further study and application . The development of efficient synthetic routes not only facilitates research but also enhances the compound's availability for potential therapeutic applications.
Medicinal Chemistry
Bioactivity and Therapeutic Potential
Research indicates that this compound exhibits significant bioactivity, including ichthyotoxicity at low concentrations (5 ppm), which suggests potential applications in pest control or environmental management . Additionally, studies have explored its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds related to this compound have shown promising results in inhibiting tumor growth without substantial toxicity to healthy tissues .
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are under investigation. It is hypothesized that its activity may involve interactions with cellular pathways related to apoptosis and oxidative stress responses. Understanding these mechanisms could lead to the development of new therapeutic strategies targeting specific cancers or other diseases associated with oxidative damage .
Environmental Science
Ecotoxicology Studies
Given its ichthyotoxic properties, this compound is also being studied within ecotoxicology frameworks to assess its environmental impact. Research into the effects of this compound on aquatic organisms can inform regulatory measures regarding its use and potential risks associated with exposure in natural ecosystems .
Biomonitoring Applications
The presence of this compound and related compounds in marine environments can serve as indicators of ecological health and pollution levels. Monitoring these compounds may provide valuable data for environmental scientists aiming to understand the dynamics of marine ecosystems and the impacts of anthropogenic activities on marine biodiversity .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Organic Synthesis | - Photochemical reactions leading to bicyclo[3.1.0]hexene structures |
| - Total synthesis using Lewis acid catalysis | |
| Medicinal Chemistry | - Cytotoxic effects against cancer cell lines |
| - Potential use in pest control due to ichthyotoxicity | |
| Environmental Science | - Ecotoxicology studies assessing impact on aquatic life |
| - Biomonitoring for ecological health assessments |
Case Studies
-
Synthesis and Characterization
A study conducted by Ireland and Scheuer demonstrated the successful conversion of 9,10-deoxytridachione into this compound using both in vivo and in vitro methods. Their findings highlighted the importance of understanding the reaction conditions that favor this transformation, paving the way for more efficient synthetic strategies . -
Anticancer Activity Evaluation
Research involving this compound derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HepG2). This study emphasized the need for further exploration into its mechanisms and potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C22H30O3 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2-methoxy-3,5-dimethyl-6-[(1S,4S,5R,6S)-1,3,6-trimethyl-4-[(E)-pent-2-en-2-yl]-6-bicyclo[3.1.0]hex-2-enyl]pyran-4-one |
InChI |
InChI=1S/C22H30O3/c1-9-10-12(2)16-13(3)11-21(6)18(16)22(21,7)19-14(4)17(23)15(5)20(24-8)25-19/h10-11,16,18H,9H2,1-8H3/b12-10+/t16-,18+,21-,22+/m0/s1 |
InChI-Schlüssel |
MKULNXUVQXEUEY-UXCDBTPASA-N |
Isomerische SMILES |
CC/C=C(\C)/[C@@H]1[C@@H]2[C@@]([C@@]2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |
Kanonische SMILES |
CCC=C(C)C1C2C(C2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |
Synonyme |
9,10-deoxytridachione photodeoxytridachione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















